

# Unraveling the Decay of Lanthanum-138: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## *Compound of Interest*

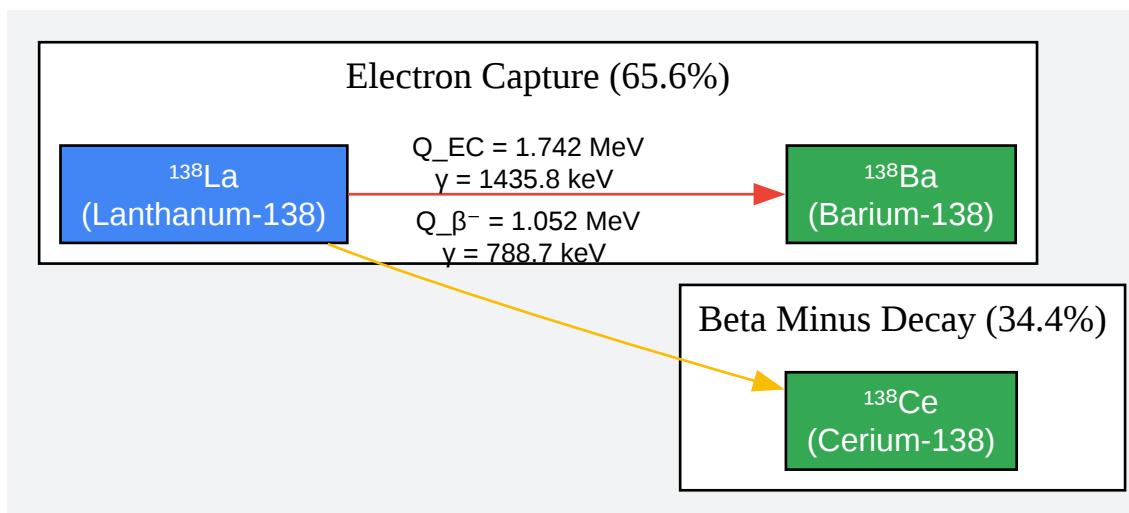
Compound Name: *Lanthanum-138*

Cat. No.: *B101452*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the decay scheme and products of the primordial radioactive isotope **Lanthanum-138** ( $^{138}\text{La}$ ). The information presented herein is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the nuclear properties and decay characteristics of this long-lived isotope.


## Core Data Presentation

The fundamental decay characteristics of **Lanthanum-138** are summarized in the table below, offering a clear and concise presentation of its key quantitative properties.

| Property                               | Value                          |
|----------------------------------------|--------------------------------|
| Half-life ( $T_{1/2}$ )                | $1.02(1) \times 10^{11}$ years |
| Decay Mode                             | Branching Ratio (%)            |
| Electron Capture (EC)                  | 65.6(5) %                      |
| Beta Minus ( $\beta^-$ ) Decay         | 34.4(5) %                      |
| Electron Capture (EC) Details          |                                |
| Daughter Nuclide                       | $^{138}\text{Ba}$ (Barium-138) |
| Decay Energy (Q_EC)                    | 1.742(3) MeV                   |
| Emitted Gamma Ray Energy               | 1435.8 keV                     |
| Beta Minus ( $\beta^-$ ) Decay Details |                                |
| Daughter Nuclide                       | $^{138}\text{Ce}$ (Cerium-138) |
| Decay Energy (Q_β⁻)                    | 1.052(4) MeV                   |
| Emitted Gamma Ray Energy               | 788.7 keV                      |

## Decay Scheme Visualization

The dual decay pathways of **Lanthanum-138** are illustrated in the following diagram, providing a visual representation of the transformation into its stable daughter products.



[Click to download full resolution via product page](#)

Caption: Decay scheme of **Lanthanum-138**.

## Experimental Protocols

The characterization of the **Lanthanum-138** decay scheme relies on precise measurements using advanced spectroscopic techniques. The following sections detail the methodologies for the key experiments.

### High-Resolution Gamma-Ray Spectroscopy

High-resolution gamma-ray spectroscopy is the primary method for identifying and quantifying the gamma rays emitted during the decay of  $^{138}\text{La}$ . High-purity germanium (HPGe) detectors are favored for their excellent energy resolution.

Methodology:

- **Sample Preparation:** A sample of a known mass of a stable lanthanum compound, such as lanthanum oxide ( $\text{La}_2\text{O}_3$ ) or lanthanum chloride ( $\text{LaCl}_3$ ), is used.<sup>[1]</sup> Given the low natural abundance of  $^{138}\text{La}$  (approximately 0.09%), a significant sample mass is required to obtain a statistically meaningful number of decay events. The sample is typically placed in a well-defined geometry, such as a Marinelli beaker, to ensure consistent and reproducible counting efficiency.
- **Detector and Shielding:** An HPGe detector, cooled to liquid nitrogen temperatures to reduce thermal noise, is employed. The detector is housed within a lead shield to minimize background radiation from cosmic rays and other terrestrial sources.<sup>[2]</sup>
- **Energy and Efficiency Calibration:** The spectrometer is calibrated for energy and detection efficiency using standard radioactive sources with well-known gamma-ray energies and emission probabilities, such as Cobalt-60 ( $^{1332}$  keV and  $^{1173}$  keV) and Cesium-137 (662 keV).<sup>[3]</sup> This calibration allows for the accurate determination of the energies of unknown gamma rays and the calculation of their emission intensities.
- **Data Acquisition:** The sample is placed in front of the detector, and the gamma-ray spectrum is acquired over a sufficiently long period to achieve good counting statistics for the low-

activity  $^{138}\text{La}$ . The output signals from the detector are processed by a multichannel analyzer (MCA), which sorts the pulses by their amplitude to build up the energy spectrum.[1]

- Data Analysis: The resulting gamma-ray spectrum is analyzed to identify the characteristic photopeaks of  $^{138}\text{La}$  at 788.7 keV and 1435.8 keV.[4] The net area of each photopeak is determined by subtracting the underlying background continuum. The emission probabilities (branching ratios) are calculated from the net peak areas, correcting for the detector efficiency at each energy and the known mass and isotopic abundance of  $^{138}\text{La}$  in the sample.

## Beta-Minus Spectroscopy

Beta-minus spectroscopy is used to measure the energy distribution of the electrons emitted during the  $\beta^-$  decay of  $^{138}\text{La}$ . Plastic scintillators are often used for this purpose due to their high sensitivity to beta particles.[5]

Methodology:

- Detector Setup: A plastic scintillator detector is coupled to a photomultiplier tube (PMT).[5] The scintillator material emits light when a beta particle passes through it, and the amount of light is proportional to the energy deposited by the beta particle. The PMT converts the light flashes into electrical signals.
- Sample Placement: A thin source of the lanthanum-containing material is prepared and placed in close proximity to the scintillator to maximize the detection efficiency of the emitted beta particles.
- Energy Calibration: The energy response of the beta spectrometer is calibrated using beta sources with well-known endpoint energies, such as Strontium-90/Yttrium-90.
- Data Acquisition and Analysis: The signals from the PMT are processed to generate a beta energy spectrum. This spectrum represents the continuous energy distribution of the beta particles up to the Q-value of the decay. The shape of the beta spectrum can provide valuable information about the nuclear transition.

## Coincidence Measurement Techniques

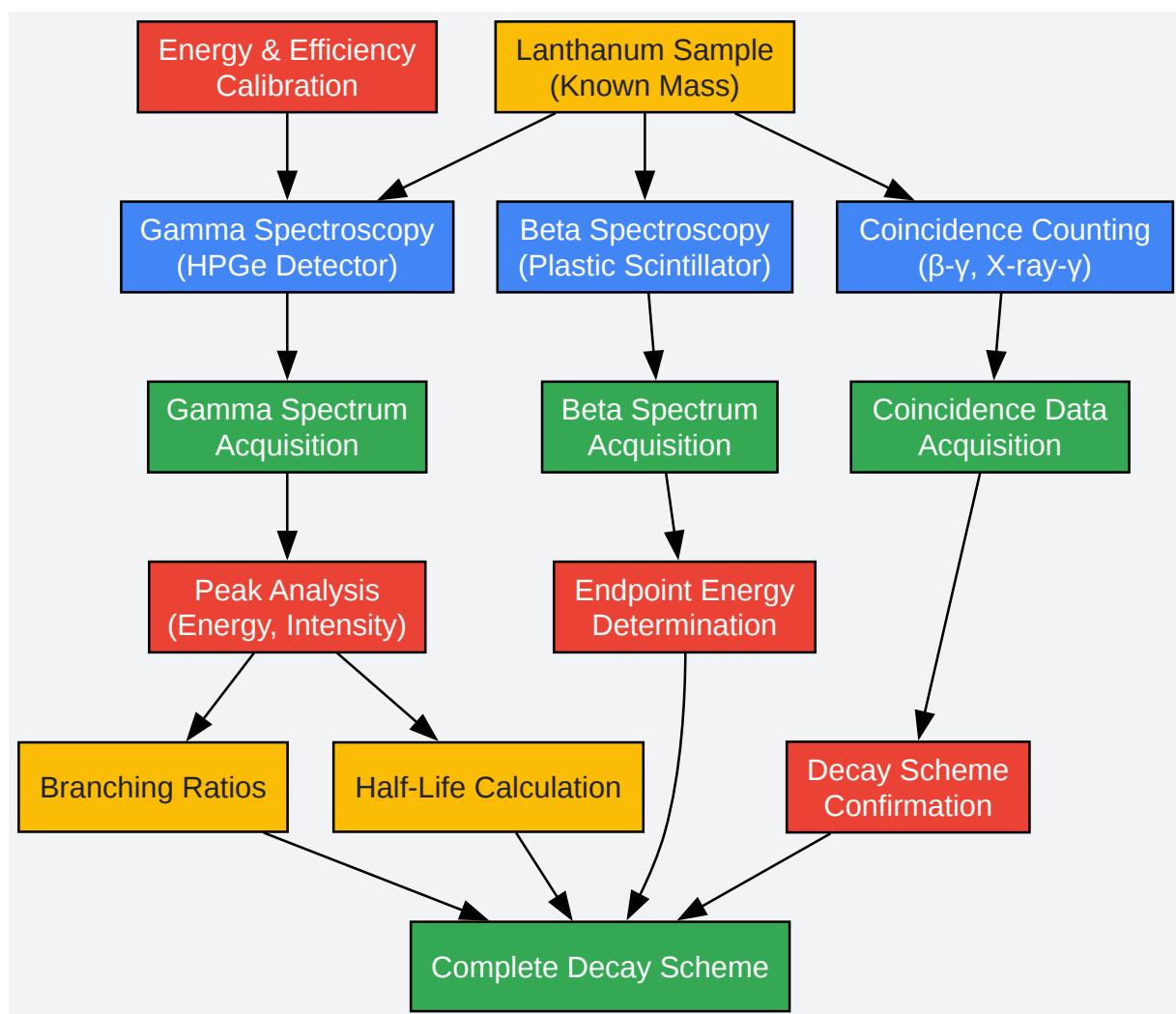
Coincidence counting is a powerful technique used to establish the temporal relationship between different decay products, confirming that they originate from the same decay event.[\[6\]](#) In the case of  $^{138}\text{La}$ ,  $\beta$ - $\gamma$  and X-ray- $\gamma$  coincidence measurements can be performed.

#### Methodology:

- Experimental Arrangement: Two detectors are used: one optimized for detecting beta particles or X-rays (e.g., a plastic scintillator or a thin window proportional counter) and another for detecting gamma rays (e.g., an HPGe or NaI(Tl) detector). The detectors are positioned at a specific geometry relative to the  $^{138}\text{La}$  source.
- Coincidence Electronics: The output signals from both detectors are fed into a coincidence unit. This electronic module generates an output signal only when it receives input signals from both detectors within a very short, predefined time window (the resolving time).[\[7\]](#)
- Data Acquisition: Data is collected in coincidence mode. For the  $\beta^-$  decay of  $^{138}\text{La}$ , this involves detecting a beta particle in one detector and the subsequent 788.7 keV gamma ray in the other. For the electron capture decay, an X-ray (emitted as the electron vacancy is filled) is detected in coincidence with the 1435.8 keV gamma ray.
- Data Analysis: The coincidence data provides a "cleaner" spectrum with significantly reduced background, as random events are unlikely to trigger both detectors simultaneously. This allows for a more precise determination of the decay scheme and branching ratios.[\[6\]](#)

## Determination of Half-Life

Due to its extremely long half-life, the decay of  $^{138}\text{La}$  cannot be observed directly over a short period. Instead, its half-life is determined by measuring the absolute activity of a known number of  $^{138}\text{La}$  atoms.[\[8\]](#)


#### Methodology:

- Quantification of  $^{138}\text{La}$  Atoms: The number of  $^{138}\text{La}$  atoms in a sample is calculated from the total mass of lanthanum in the sample, its molar mass, Avogadro's number, and the natural isotopic abundance of  $^{138}\text{La}$ .

- Absolute Activity Measurement: The decay rate (activity) of the sample is measured using a calibrated gamma-ray spectrometer. The activity is determined from the count rate of the characteristic gamma peaks, corrected for the detector's efficiency and the gamma-ray emission probability.
- Half-Life Calculation: The half-life ( $T_{1/2}$ ) is then calculated using the fundamental radioactive decay equation:  $A = \lambda N$  where  $A$  is the measured activity,  $N$  is the number of  $^{138}\text{La}$  atoms, and  $\lambda$  is the decay constant. The half-life is related to the decay constant by:  $T_{1/2} = \ln(2) / \lambda$

## Logical Relationship Diagram

The following diagram illustrates the logical workflow for the experimental determination of the **Lanthanum-138** decay scheme.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for  $^{138}\text{La}$  decay analysis.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [mirion.com](http://mirion.com) [mirion.com]
- 2. Gamma Coincidence [[csparkresearch.in](http://csparkresearch.in)]
- 3. [ns.ph.liv.ac.uk](http://ns.ph.liv.ac.uk) [ns.ph.liv.ac.uk]
- 4. [physics.hku.hk](http://physics.hku.hk) [physics.hku.hk]
- 5. [sympnp.org](http://sympnp.org) [sympnp.org]
- 6. [researchgate.net](http://researchgate.net) [researchgate.net]
- 7. [web.pa.msu.edu](http://web.pa.msu.edu) [web.pa.msu.edu]
- 8. [pubs.acs.org](http://pubs.acs.org) [pubs.acs.org]
- To cite this document: BenchChem. [Unraveling the Decay of Lanthanum-138: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b101452#lanthanum-138-decay-scheme-and-products>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)